

Application Notes and Protocols for Studying H3R2me2a Methylation Using MS049

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Compound of Interest

Compound Name: MS049

Cat. No.: B10764883

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Introduction

MS049 is a potent and selective chemical probe that acts as a dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3][4] This property makes it an invaluable tool for investigating the biological roles of these enzymes and the specific histone marks they generate, most notably the asymmetric dimethylation of Histone H3 at Arginine 2 (H3R2me2a).[1][2][3] H3R2me2a is a critical epigenetic modification implicated in transcriptional repression, primarily through its antagonistic relationship with the activating mark, Histone H3 Lysine 4 trimethylation (H3K4me3).[5][6][7][8] These application notes provide detailed protocols for utilizing **MS049** to study H3R2me2a methylation and its downstream effects.

Mechanism of Action

MS049 inhibits the enzymatic activity of PRMT4 and PRMT6, leading to a reduction in the levels of their respective substrates, including H3R2me2a.[1] The primary enzyme responsible for the H3R2me2a mark in mammalian cells is PRMT6.[5][6][9] By inhibiting PRMT6, **MS049** allows for the investigation of cellular processes regulated by H3R2me2a, such as gene expression and chromatin remodeling.

Data Presentation

Table 1: In Vitro and In-Cellular Activity of MS049

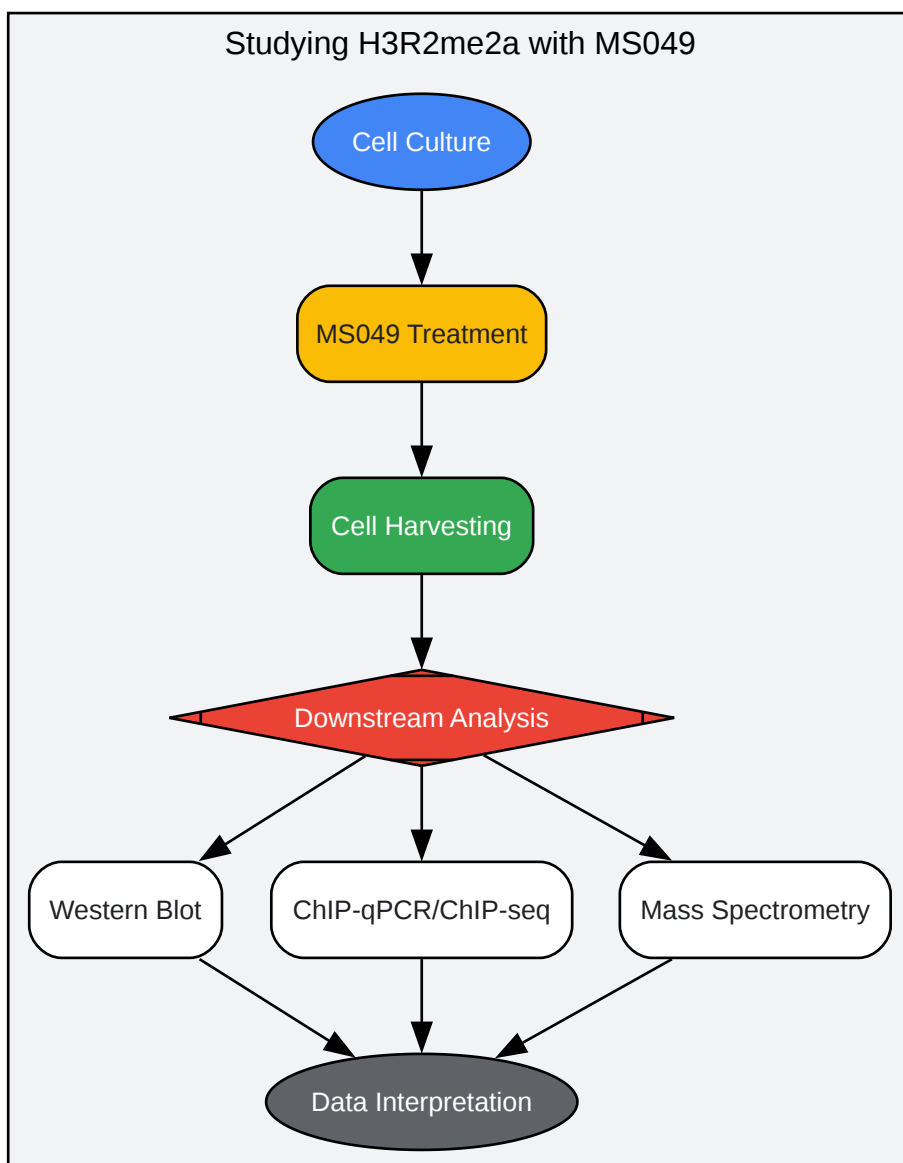
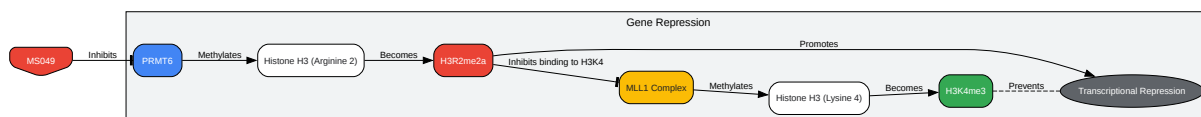
Target	Assay Type	IC50	Cell Line	Reference
PRMT4	In vitro enzymatic	34 ± 10 nM	-	[3] [4]
PRMT6	In vitro enzymatic	43 ± 7 nM	-	[3] [4]
H3R2me2a	In-cell Western	0.97 ± 0.05 µM	HEK293	[1]
Med12-Rme2a	In-cell Western	1.4 ± 0.1 µM	HEK293	[1]

Table 2: Selectivity of MS049

Target	Selectivity over PRMT4/6	Reference
PRMT1	>300-fold	[2]
PRMT3	>300-fold	[2]
PRMT8	>30-fold	[2]
PRMT5	No inhibition	[2]
PRMT7	No inhibition	[2]

Signaling Pathway

The methylation of H3R2 by PRMT6 has a direct impact on the methylation status of H3K4. H3R2me2a prevents the MLL1 complex from methylating H3K4 to H3K4me3, a mark associated with active transcription.[\[5\]](#)[\[6\]](#) This antagonistic crosstalk is a key mechanism of transcriptional repression.



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